Cas no 1465143-79-6 (Hydrazine, (4-ethylcycloheptyl)-)

Hydrazine, (4-ethylcycloheptyl)- 化学的及び物理的性質
名前と識別子
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- Hydrazine, (4-ethylcycloheptyl)-
- (4-Ethylcycloheptyl)hydrazine
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- インチ: 1S/C9H20N2/c1-2-8-4-3-5-9(11-10)7-6-8/h8-9,11H,2-7,10H2,1H3
- InChIKey: MKMNKDCZOIGXPS-UHFFFAOYSA-N
- ほほえんだ: N(C1CCCC(CC)CC1)N
Hydrazine, (4-ethylcycloheptyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277336-1.0g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-277336-0.25g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-277336-10.0g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-277336-5.0g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-277336-0.5g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-277336-0.1g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-277336-0.05g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357604-5mg |
(4-Ethylcycloheptyl)hydrazine |
1465143-79-6 | 95% | 5mg |
¥13944 | 2023-04-15 | |
Enamine | EN300-277336-2.5g |
(4-ethylcycloheptyl)hydrazine |
1465143-79-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 |
Hydrazine, (4-ethylcycloheptyl)- 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
Hydrazine, (4-ethylcycloheptyl)-に関する追加情報
Hydrazine, (4-ethylcycloheptyl)- (CAS No. 1465143-79-6): An Overview of Its Properties and Applications
Hydrazine, (4-ethylcycloheptyl)- (CAS No. 1465143-79-6) is a specialized chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This comprehensive overview aims to provide a detailed understanding of the compound's chemical structure, physical properties, synthesis methods, and its role in cutting-edge research.
Chemical Structure and Properties
Hydrazine, (4-ethylcycloheptyl)- is a derivative of hydrazine, characterized by the presence of a 4-ethylcycloheptyl substituent. The molecular formula of this compound is C10H20N2, and its molecular weight is approximately 168.27 g/mol. The compound exhibits a high degree of stability under standard conditions, making it suitable for various chemical reactions and processes.
The physical properties of Hydrazine, (4-ethylcycloheptyl)- include a melting point of around -30°C and a boiling point of approximately 180°C. It is generally soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it an ideal candidate for use in organic synthesis and other chemical processes where solubility and stability are crucial.
Synthesis Methods
The synthesis of Hydrazine, (4-ethylcycloheptyl)- can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-ethylcycloheptanone with hydrazine hydrate in the presence of an appropriate catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
An alternative approach involves the use of transition metal-catalyzed coupling reactions. For instance, palladium-catalyzed coupling reactions have been successfully employed to synthesize Hydrazine, (4-ethylcycloheptyl)-. This method offers higher yields and better selectivity compared to traditional methods, making it a preferred choice for large-scale production.
Applications in Pharmaceuticals
Hydrazine, (4-ethylcycloheptyl)- has shown promising potential in the pharmaceutical industry due to its unique chemical structure and biological activity. Recent studies have demonstrated its efficacy as an intermediate in the synthesis of various drugs and drug candidates. For example, it has been used as a building block in the development of novel antiviral agents and anticancer drugs.
In particular, research has focused on the use of Hydrazine, (4-ethylcycloheptyl)- in the synthesis of compounds with potent antiviral activity against RNA viruses such as influenza and coronaviruses. The compound's ability to inhibit viral replication without causing significant cytotoxicity makes it an attractive candidate for further development.
Materials Science Applications
Beyond pharmaceuticals, Hydrazine, (4-ethylcycloheptyl)- has found applications in materials science. Its unique chemical structure allows it to serve as a precursor for the synthesis of advanced materials with tailored properties. For instance, it has been used in the preparation of functionalized polymers and copolymers with enhanced mechanical strength and thermal stability.
In addition, recent studies have explored the use of Hydrazine, (4-ethylcycloheptyl)- in the development of nanomaterials for energy storage applications. The compound's ability to form stable complexes with metal ions makes it an ideal candidate for use in lithium-ion batteries and other energy storage devices.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While Hydrazine, (4-ethylcycloheptyl)- is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to ensure safe handling and storage. It is recommended to handle the compound using personal protective equipment such as gloves and goggles to prevent skin contact and inhalation.
In case of accidental exposure, immediate medical attention should be sought. Additionally, proper disposal methods should be followed to prevent environmental contamination.
Conclusion
Hydrazine, (4-ethylcycloheptyl)- (CAS No. 1465143-79-6) is a versatile chemical compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only continue to grow in the coming years.
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